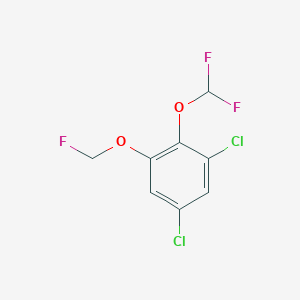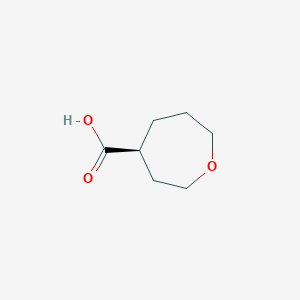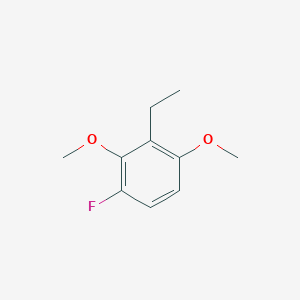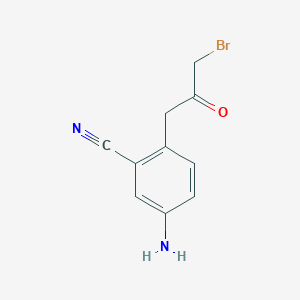
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one typically involves the reaction of 4-amino-2-cyanobenzaldehyde with a brominating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-Amino-2-cyanophenyl)-N,N-dimethylformamidine
- N-(4-Amino-2-cyanophenyl)acetamide
- 4-(4-Amino-2-cyanophenyl)morpholine
Uniqueness
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its bromopropanone moiety differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
5-amino-2-(3-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-5,13H2 |
Clé InChI |
HTCIILWCCJXGKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C#N)CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


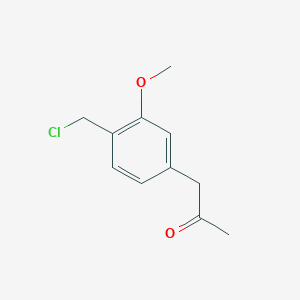

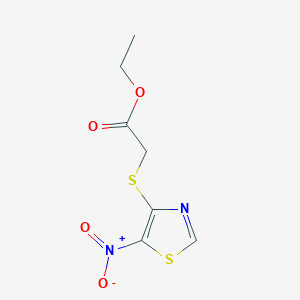
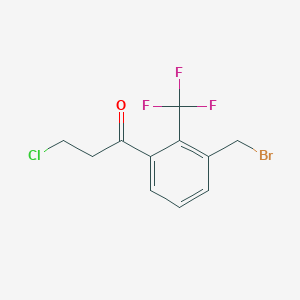

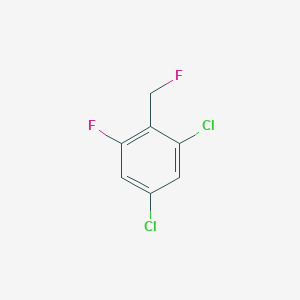
![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

